molecular formula C18H31N3O2 B14249435 (2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide CAS No. 361483-74-1

(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide

Cat. No.: B14249435
CAS No.: 361483-74-1
M. Wt: 321.5 g/mol
InChI Key: MFLFUEBGUKYHHK-HOTGVXAUSA-N
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Description

(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide is a chiral compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two cyclohexyl groups attached to a pyrrolidine ring, makes it an interesting subject for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide typically involves the reaction of pyrrolidine-2,5-dicarboxylic acid with dicyclohexylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include inhibition of enzyme-substrate interactions or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-Carboxymethylproline: Another chiral compound with similar structural features.

    (2S,5S)-Methionine sulfoximine: Known for its role as an enzyme inhibitor.

    (2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid: Shares the pyrrolidine core structure.

Uniqueness

(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide stands out due to its dual cyclohexyl groups, which impart unique steric and electronic properties. These features make it particularly effective in applications requiring chiral discrimination and stability under various conditions.

Properties

CAS No.

361483-74-1

Molecular Formula

C18H31N3O2

Molecular Weight

321.5 g/mol

IUPAC Name

(2S,5S)-2-N,5-N-dicyclohexylpyrrolidine-2,5-dicarboxamide

InChI

InChI=1S/C18H31N3O2/c22-17(19-13-7-3-1-4-8-13)15-11-12-16(21-15)18(23)20-14-9-5-2-6-10-14/h13-16,21H,1-12H2,(H,19,22)(H,20,23)/t15-,16-/m0/s1

InChI Key

MFLFUEBGUKYHHK-HOTGVXAUSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@@H]2CC[C@H](N2)C(=O)NC3CCCCC3

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCC(N2)C(=O)NC3CCCCC3

Origin of Product

United States

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